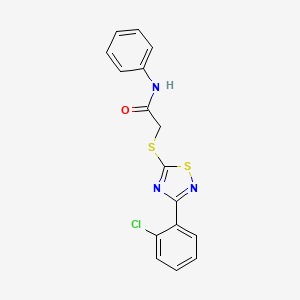

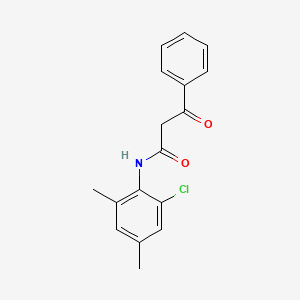

![molecular formula C17H18N2O2S2 B2618795 4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide CAS No. 301234-54-8](/img/structure/B2618795.png)

4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazole is a heterocyclic compound that is part of many biologically active compounds, including anti-tubercular compounds . It’s a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely. For instance, some derivatives are white solids with melting points around 300°C .Wissenschaftliche Forschungsanwendungen

BZTS has been found to have potential applications in various scientific research fields. In medicinal chemistry, BZTS has been shown to have anti-inflammatory and anti-cancer properties. BZTS has also been found to have potential applications in the treatment of Alzheimer's disease. In agricultural science, BZTS has been found to have herbicidal properties and can be used as a selective herbicide. In environmental science, BZTS has been found to have potential applications in the treatment of wastewater.

Wirkmechanismus

Target of Action

The compound 4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide is known to have a significant impact on the treatment of tuberculosis. The primary target of this compound is the DprE1 protein, which plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .

Mode of Action

The interaction of this compound with its target results in the inhibition of the DprE1 protein. This inhibition disrupts the normal functioning of the bacteria, thereby limiting its ability to proliferate and cause disease .

Biochemical Pathways

The action of this compound affects the biochemical pathways related to the synthesis of the cell wall of Mycobacterium tuberculosis. By inhibiting the DprE1 protein, the compound disrupts the formation of arabinogalactan, a key component of the bacterial cell wall. This disruption leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to the immune response .

Result of Action

The molecular and cellular effects of the action of this compound include the disruption of the bacterial cell wall synthesis and the inhibition of bacterial proliferation. These effects lead to the containment of the bacterial infection and the alleviation of the disease symptoms .

Vorteile Und Einschränkungen Für Laborexperimente

BZTS has several advantages and limitations for lab experiments. One advantage is that BZTS is relatively easy to synthesize and purify. This makes it easy to obtain pure BZTS for use in lab experiments. Another advantage is that BZTS has a wide range of potential applications in various scientific research fields. One limitation is that the mechanism of action of BZTS is not fully understood. This makes it difficult to design experiments to study the effects of BZTS. Another limitation is that BZTS may have potential side effects that are not yet fully understood.

Zukünftige Richtungen

There are several future directions for the study of BZTS. One direction is to further study the mechanism of action of BZTS. This will help to better understand the effects of BZTS on the body. Another direction is to study the potential side effects of BZTS. This will help to determine the safety of using BZTS in various scientific research fields. Another direction is to study the potential applications of BZTS in other scientific research fields such as material science and nanotechnology. This will help to expand the potential applications of BZTS.

Synthesemethoden

The synthesis of BZTS involves the reaction of 2-aminothiophenol and N,N-diethylaniline with benzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure BZTS.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-N,N-diethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S2/c1-3-19(4-2)23(20,21)14-11-9-13(10-12-14)17-18-15-7-5-6-8-16(15)22-17/h5-12H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFJHBOKQIMIBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

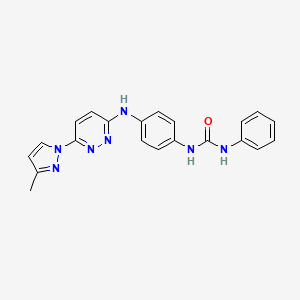

![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2618713.png)

![(2Z)-2-[(dimethylamino)methylene]-5,6-dimethoxyindan-1-one](/img/no-structure.png)

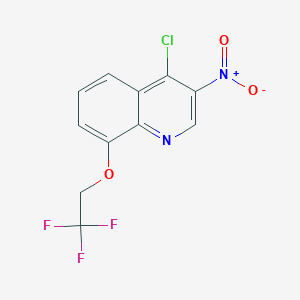

![N,N-dimethyl-N'-[4-[methyl(1,3-thiazol-2-yl)sulfamoyl]phenyl]methanimidamide](/img/structure/B2618724.png)

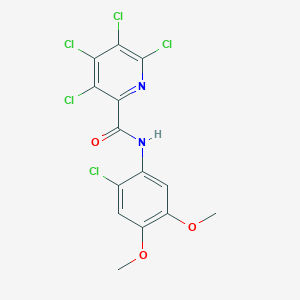

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2618728.png)

![N-cyano-4-fluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]aniline](/img/structure/B2618731.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2618735.png)